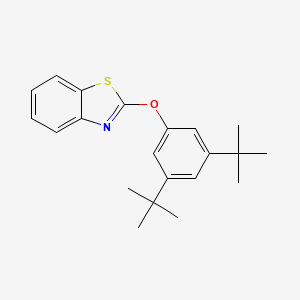

2-(3,5-Di(tert-butyl)phenoxy)benzothiazole

Description

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research

Benzothiazole derivatives have garnered significant attention across various scientific disciplines due to their broad spectrum of activities. In medicinal chemistry, they are recognized for their potential as anticancer, antimicrobial, and antifungal agents. nih.govnih.gov The structural rigidity and the ability to participate in various intermolecular interactions make them ideal candidates for designing enzyme inhibitors and receptor ligands. Beyond the pharmaceutical realm, benzothiazole derivatives are integral to the development of dyes, corrosion inhibitors, and as vulcanization accelerators in the polymer industry. nih.gov Their unique photophysical properties have also led to their use in fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net

The Contextual Importance of Phenoxy-Substituted Benzothiazoles in Specialized Applications

The introduction of a phenoxy group at the 2-position of the benzothiazole core gives rise to 2-phenoxybenzothiazoles, a subclass with distinct characteristics. The ether linkage provides a degree of conformational flexibility, while the phenolic moiety can be readily substituted to fine-tune the molecule's electronic and steric properties.

A particularly noteworthy feature of certain phenoxy-substituted benzothiazoles is their potential as antioxidants and UV stabilizers. nih.govscirp.org The presence of sterically hindered phenol (B47542) groups, such as the 3,5-di-tert-butylphenol (B75145) moiety found in 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole, is a well-established strategy for imparting antioxidant capabilities. These groups are highly effective at scavenging free radicals, thereby preventing oxidative degradation of materials. This property is of paramount importance in the stabilization of polymers, where exposure to heat, light, and oxygen can lead to a loss of mechanical integrity and discoloration. The combination of the UV-absorbing benzothiazole core and the radical-scavenging phenolic group suggests a synergistic effect, making these compounds promising multifunctional additives for enhancing the durability of various materials. scirp.org

While specific research on the direct applications of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a high-performance antioxidant and thermal stabilizer, particularly for polymeric systems.

Detailed Research Findings

Although comprehensive studies dedicated solely to this compound are limited, we can infer its properties and potential synthesis from the broader knowledge of related compounds.

A plausible synthetic route for 2-(3,5-di-tert-butylphenoxy)benzothiazole would likely involve the condensation of 2-mercaptobenzothiazole (B37678) with 3,5-di-tert-butylphenol in the presence of a suitable coupling agent or catalyst. Another approach could be the reaction of 2-chlorobenzothiazole (B146242) with the sodium or potassium salt of 3,5-di-tert-butylphenol. researchgate.net

The physicochemical properties of this compound can be predicted based on its structure. The bulky tert-butyl groups are expected to enhance its solubility in nonpolar organic solvents and polymers, while also providing steric hindrance that contributes to its antioxidant efficacy.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Unit |

| Molecular Formula | C21H25NOS | - |

| Molecular Weight | 339.50 | g/mol |

| Polarizability | 41.1 | ų |

| Henry's Law Constant | 6.03e-6 | atm-m³/mol |

| Boiling Point | 468.86 | °C |

| Melting Point | 115.55 | °C |

| Vapor Pressure | 2.39e-8 | mmHg |

| Water Solubility | 0.04 | mg/L |

| LogP (Octanol-Water Partition Coefficient) | 6.86 | - |

| Data sourced from the US Environmental Protection Agency's CompTox Chemicals Dashboard. It is important to note that these are predicted values and may differ from experimental results. |

Structure

3D Structure

Properties

CAS No. |

84696-65-1 |

|---|---|

Molecular Formula |

C21H25NOS |

Molecular Weight |

339.5 g/mol |

IUPAC Name |

2-(3,5-ditert-butylphenoxy)-1,3-benzothiazole |

InChI |

InChI=1S/C21H25NOS/c1-20(2,3)14-11-15(21(4,5)6)13-16(12-14)23-19-22-17-9-7-8-10-18(17)24-19/h7-13H,1-6H3 |

InChI Key |

XRHBADLBPMKESE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)OC2=NC3=CC=CC=C3S2)C(C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 3,5 Di Tert Butyl Phenoxy Benzothiazole Analogs

Established Synthetic Pathways for Benzothiazole (B30560) Core Derivatization

The most traditional and widely employed method for constructing the benzothiazole scaffold is the condensation of 2-aminobenzenethiol with various carbonyl compounds or their equivalents. nih.govresearchgate.netlibretexts.org This foundational approach involves the reaction of 2-aminobenzenethiol with reagents such as carboxylic acids, acyl chlorides, aldehydes, or esters. nih.govlibretexts.orgresearchgate.net

When carboxylic acids are used, the reaction typically requires a dehydrating agent or high temperatures, often facilitated by polyphosphoric acid (PPA). organic-chemistry.org For instance, the reaction of 2-aminothiophenol (B119425) with a substituted benzoic acid at 220°C in the presence of PPA yields the corresponding 2-arylbenzothiazole. organic-chemistry.org The use of more reactive acyl chlorides allows for milder reaction conditions. nih.gov

Another established route involves the oxidative cyclization of thiobenzanilides, which can be prepared from anilines. These reactions, known as the Jacobson or Hugershoff synthesis, often employ oxidants like bromine, though these methods can suffer from low functional group tolerance and the use of stoichiometric toxic reagents. beilstein-journals.org

These classical methods, while effective for creating the core benzothiazole ring, often require harsh conditions, which has spurred the development of more advanced and greener alternatives.

Novel Methodologies and Green Chemistry Approaches in 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign, efficient, and atom-economical processes. The synthesis of benzothiazoles has greatly benefited from these principles, leading to novel methodologies that include one-pot reactions, advanced catalytic systems, and energy-efficient techniques. nih.govresearchgate.netresearchgate.net

One-Pot Multicomponent Reactions for Benzothiazole Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy, allowing the synthesis of complex molecules in a single step from three or more reactants, which minimizes waste and simplifies purification processes. mlsu.ac.inresearchgate.net Several MCRs have been developed for benzothiazole synthesis. For example, a three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur can produce 2-substituted benzothiazoles under catalyst- and additive-free conditions, forming multiple C-S and C-N bonds in one operation. capes.gov.br

Another approach involves the one-pot reaction of 2-hydrazino-6-nitrobenzothiazole and bis(methylthio)methylenemalononitrile with various amines or phenols to create complex fused-ring systems. mlsu.ac.in Iron-catalyzed multicomponent methodologies have also been developed to synthesize various heterocyclic compounds from 2-iodoisothiocyanates under mild conditions. researchgate.net These MCRs offer rapid access to diverse benzothiazole derivatives, though their application to phenoxy-substituted analogs would depend on the compatibility of the phenol (B47542) reactant under the reaction conditions.

Catalytic Approaches for 2-Substituted Benzothiazole Formation

Catalysis is central to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder conditions than traditional methods. Both palladium and copper catalysts have been extensively used in the synthesis of 2-substituted benzothiazoles.

Palladium-catalyzed reactions often involve C-H functionalization, a powerful tool that avoids the need for pre-functionalized substrates. nih.govwikipedia.orgorganic-chemistry.org For instance, 2-substituted benzothiazoles can be synthesized from thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This method can be enhanced by a Pd(II)/Cu(I) co-catalytic system. wikipedia.orgorganic-chemistry.org Similarly, N-arylthioureas can be converted to 2-aminobenzothiazoles using a Pd(PPh₃)₄/MnO₂ system, which directly functionalizes the ortho-aryl C-H bond. nih.gov

Copper-catalyzed reactions are particularly relevant for the synthesis of 2-phenoxybenzothiazoles via Ullmann-type condensations. nih.govsemanticscholar.orgthieme-connect.deresearchgate.net The Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol. nih.govsemanticscholar.org For the target compound, this would involve the reaction of 2-chlorobenzothiazole (B146242) with 3,5-di(tert-butyl)phenol. Modern protocols for these reactions often use copper salts like CuI or CuO nanoparticles as catalysts, along with a base such as Cs₂CO₃ or K₂CO₃, and can proceed under milder conditions than the harsh temperatures of traditional Ullmann reactions. researchgate.netnih.gov Ligands like diamines or pyridine-2-aldoxime (B213160) can further improve the efficiency and substrate scope of these copper-catalyzed C-O couplings. thieme-connect.de

The table below summarizes various catalytic systems used in the synthesis of benzothiazole derivatives.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Pd(II) / Cu(I) / Bu₄NBr | Thiobenzanilides | 2-Substituted Benzothiazoles | High yields, good functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Pd(PPh₃)₄ / MnO₂ | N-Arylthioureas | 2-Aminobenzothiazoles | Direct C-H functionalization, avoids halo-precursors. nih.gov |

| CuI / Ligand / Base | 2-Haloanilines / Dithiocarbamates | 2-Aminobenzothiazoles | Ligand-free options available, good yields. |

| CuO Nanoparticles / KOH | Phenols / Aryl Halides | Biaryl Ethers | Mild conditions (room temperature), efficient C-O bond formation. researchgate.net |

| Fe₂(SO₄)₃ | Thioureas | 2-Oxy/Thio-benzothiazoles | Inexpensive, environmentally benign iron catalyst. researchgate.net |

| SnP₂O₇ | 2-Aminothiophenol / Aldehydes | 2-Arylbenzothiazoles | High yields, short reaction times, reusable catalyst. researchgate.net |

This table presents a selection of modern catalytic approaches for benzothiazole synthesis.

Microwave-Assisted and Solvent-Free Synthesis Techniques

The principles of green chemistry encourage the reduction or elimination of volatile organic solvents and the use of alternative energy sources to drive reactions. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a powerful technique, often dramatically reducing reaction times from hours to minutes and improving yields. nih.gov The synthesis of benzothiazoles from 2-aminothiophenol and aldehydes or acids has been successfully performed under microwave irradiation. researchgate.net For example, condensing 2-aminothiophenol with fatty acids using P₄S₁₀ as a catalyst under microwave irradiation for just 3-4 minutes produces high yields of 2-substituted benzothiazoles in a solvent-free manner. researchgate.net The use of microwave irradiation is noted to increase product yield by 12-20% and reduce reaction times significantly compared to conventional heating.

Solvent-free reactions , also known as solid-phase synthesis, further enhance the green credentials of a synthetic protocol. nih.gov The reaction of 2-aminothiophenol with aromatic benzoyl chlorides can proceed efficiently at room temperature under solvent-free conditions to give excellent yields in short reaction times. nih.gov Molecular iodine has also been used as a catalyst for the solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives, yielding benzothiazoles in just 10 minutes. researchgate.net

The table below compares conventional and green synthesis methods for benzothiazoles.

| Method | Catalyst/Conditions | Reaction Time | Yield | Solvent |

| Conventional Heating | PPA | Several hours | Moderate | N/A (or high-boiling solvent) |

| Microwave Irradiation | P₄S₁₀ | 3-4 minutes | High | Solvent-free researchgate.net |

| Microwave Irradiation | None | 1-2 minutes | Improved | Ethanol nih.gov |

| Solvent-Free | Molecular Iodine | 10 minutes | Excellent | Solvent-free researchgate.net |

| Solvent-Free | None | 3 minutes | Excellent | Solvent-free nih.gov |

| Ultrasonic Irradiation | Cu/CuI | 15 minutes | High | DMF or Water researchgate.net |

This table illustrates the significant improvements in efficiency offered by green chemistry techniques.

Mechanistic Investigations of Reaction Pathways for Phenoxybenzothiazole Formation

The formation of a 2-phenoxybenzothiazole, such as the target compound, most likely proceeds via a nucleophilic aromatic substitution (SɴAr) mechanism, specifically an Ullmann-type condensation. nih.govsemanticscholar.org This pathway involves the reaction between a halo-benzothiazole (e.g., 2-chlorobenzothiazole) and a phenoxide (e.g., sodium 3,5-di-tert-butylphenoxide).

The generally accepted mechanism for the copper-catalyzed Ullmann ether synthesis involves the following key steps:

Formation of a Copper(I) Phenoxide: The phenol reacts with a base to form a phenoxide anion, which then coordinates with a Cu(I) species (often generated in situ from a Cu(0) or Cu(II) precursor) to form a copper(I) phenoxide complex (Ar-O-Cu). nih.govsemanticscholar.org

Oxidative Addition: The aryl halide (2-chlorobenzothiazole) undergoes oxidative addition to the copper(I) phenoxide complex. This step is often considered the rate-determining step of the cycle. This forms a transient Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the final C-O bond of the 2-phenoxybenzothiazole product and regenerate a Cu(I) halide species, which can re-enter the catalytic cycle.

An alternative pathway suggests that the reaction may proceed without the formation of a formal Cu(III) species, instead involving a four-centered transition state. However, the oxidative addition-reductive elimination pathway is widely supported. The presence of electron-withdrawing groups on the aryl halide generally accelerates the reaction, which is consistent with the electrophilic nature of the 2-position in 2-chlorobenzothiazole. nih.gov

For the synthesis of the benzothiazole ring itself via C-H activation, mechanistic studies suggest that the process does not involve electrophilic palladation. Instead, a pathway involving σ-bond metathesis is more likely, where a Pd(0) catalyst is oxidized to a Pd(II) species that facilitates the C-S bond formation. nih.gov

Comprehensive Structural Characterization and Spectroscopic Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to elucidating the precise connectivity and electronic environment of the molecule.

High-resolution NMR spectroscopy is an indispensable tool for confirming the atomic connectivity of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the proton and carbon framework can be established.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals corresponding to the different proton environments. The two tert-butyl groups, being chemically equivalent, would produce a single, sharp singlet integrating to 18 protons, typically in the upfield region around 1.3 ppm. The protons on the di-substituted phenoxy ring are expected to appear as two signals: a triplet for the single proton at the 4-position and a doublet for the two protons at the 2- and 6-positions. The four protons of the benzothiazole (B30560) ring system would present as a complex multiplet pattern in the aromatic region, typically between 7.0 and 8.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. Key predicted signals include two peaks for the tert-butyl groups (the quaternary carbon and the methyl carbons). The aromatic region would be complex, showing distinct signals for each carbon of the benzothiazole and phenoxy rings. The carbon atom of the C=N bond in the thiazole (B1198619) ring is expected to be significantly downfield.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| tert-butyl (CH₃) | ~ 1.35 | Singlet | 18H |

| Phenoxy Ar-H (para) | ~ 7.15 | Triplet | 1H |

| Phenoxy Ar-H (ortho) | ~ 7.30 | Doublet | 2H |

| Benzothiazole Ar-H | 7.20 - 7.90 | Multiplet | 4H |

Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (ppm) |

|---|---|

| tert-butyl (CH₃) | ~ 31.5 |

| tert-butyl (C) | ~ 35.0 |

| Aromatic & Thiazole (C, CH) | 115 - 165 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups and bonding arrangements within the molecule by detecting their characteristic vibrational frequencies.

The IR spectrum is expected to show strong absorptions corresponding to the C-H stretching of the aromatic rings and the aliphatic tert-butyl groups. A key feature would be the C-O-C stretching vibration of the ether linkage. The C=N stretching of the thiazole ring and the aromatic C=C stretching vibrations would also be prominent.

Predicted Principal IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Asymmetric C-O-C Stretch | 1260 - 1200 |

| Symmetric C-O-C Stretch | 1150 - 1070 |

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pathways of a molecule, further confirming its structure. The molecular formula of the compound is C₂₁H₂₅NOS, yielding an exact molecular weight of approximately 339.17 g/mol . parchem.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺•) at m/z 339. The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the cleavage of the ether bond, leading to fragments corresponding to the 3,5-di-tert-butylphenoxyl radical and the benzothiazole cation, or vice-versa. Another common fragmentation pathway is the loss of a tert-butyl group (a loss of 57 Da) to form a stable carbocation.

Predicted Mass Spectrometry Fragmentation

| Ion | Predicted m/z | Identity |

|---|---|---|

| [C₂₁H₂₅NOS]⁺• | 339 | Molecular Ion (M⁺•) |

| [C₁₄H₂₁O]⁺ | 205 | 3,5-di-tert-butylphenoxy fragment |

| [C₇H₄NS]⁺ | 134 | Benzothiazolyl fragment |

| [C₁₇H₁₇NOS]⁺• | 282 | [M - C₄H₉]⁺• |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although a solved crystal structure for this compound is not available in open literature, this analysis would provide precise data on bond lengths, bond angles, and torsion angles.

Such an analysis would definitively confirm the connectivity of the atoms and reveal the planarity of the benzothiazole and phenoxy rings. Furthermore, it would elucidate the intermolecular packing forces in the crystal lattice, such as van der Waals interactions or potential π-π stacking between the aromatic systems, which govern the macroscopic properties of the solid material.

Conformational Analysis and Molecular Geometry Determination

In the absence of experimental X-ray data, computational chemistry serves as a valuable tool for conformational analysis and the determination of molecular geometry. researchgate.net The key conformational feature of this molecule is the torsion angle defined by the C-O-C-N linkage, which dictates the relative orientation of the phenoxy and benzothiazole ring systems.

Theoretical calculations suggest that the molecule is not perfectly planar. The steric hindrance imposed by the bulky tert-butyl groups influences the dihedral angle between the two aromatic rings. This twisting is a balance between the stabilizing effects of π-system conjugation and the destabilizing steric repulsion. Computational models can predict these geometric parameters with a high degree of confidence. For similar benzothiazole structures, the presence of various groups on the attached aromatic ring does not significantly alter the core geometry of the benzothiazole moiety itself. researchgate.net

Predicted Molecular Geometry Parameters

| Parameter | Description | Predicted Value |

|---|---|---|

| C-O Bond Length | Ether linkage C(phenyl)-O | ~ 1.37 Å |

| O-C Bond Length | Ether linkage O-C(thiazole) | ~ 1.34 Å |

| C-S Bond Length | Thiazole ring | ~ 1.76 Å |

| C=N Bond Length | Thiazole ring | ~ 1.30 Å |

| C-O-C Angle | Angle of the ether linkage | ~ 118° |

| C-S-C Angle | Angle within the thiazole ring | ~ 89° |

Theoretical and Computational Studies on 2 3,5 Di Tert Butyl Phenoxy Benzothiazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a common practice in computational chemistry to employ DFT calculations to predict molecular geometries, electronic distributions, and reactivity. For a molecule like 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole, DFT would provide significant insights into its fundamental chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, an FMO analysis would reveal the distribution of electron density in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. Without specific studies, no precise energy values for the HOMO, LUMO, or the energy gap can be provided.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

An MEP map for this compound would likely show negative potential around the nitrogen and sulfur atoms of the benzothiazole (B30560) ring and the oxygen atom of the phenoxy group, indicating these as potential sites for electrophilic interaction. Positive potentials might be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In the case of this compound, NBO analysis would quantify the delocalization of electron density between the benzothiazole and the di-tert-butyl-phenoxy moieties, as well as the nature of the C-O, C-N, and C-S bonds. However, specific data on these interactions are not available.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited-state properties of molecules. It is used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT study on this compound would provide information on its light-absorbing properties, which is particularly relevant for applications such as UV absorbers. The calculations would yield the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved. This information is currently not documented in available literature.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can provide insights into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution or in a polymer matrix).

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. It could also be used to understand how this molecule interacts with its surroundings, which is important for predicting its behavior in various applications. Such simulation studies for this specific compound have not been found in the public domain.

Photophysical Properties and Excited State Processes of 2 3,5 Di Tert Butyl Phenoxy Benzothiazole

Fluorescence Spectroscopy and Quantum Yield Investigations

The fluorescence properties of benzothiazole (B30560) derivatives, including their absorption and emission wavelengths and fluorescence quantum yields (ΦFL), are highly sensitive to their chemical structure and the surrounding environment. While specific spectroscopic data for 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole is not extensively documented in the reviewed literature, the behavior of analogous compounds provides significant insight.

Benzothiazole derivatives typically absorb light in the UV range from 330 to 400 nm and can emit fluorescence anywhere from the blue to the near-infrared region of the spectrum. acs.orgscielo.brunife.it The quantum yield, which measures the efficiency of the fluorescence process, can vary dramatically from nearly zero to almost 100%, depending on the molecular structure and solvent conditions. scielo.brnih.gov For instance, some derivatives are almost non-emissive in solution but become highly fluorescent in the solid state or in viscous media. nih.gov

The introduction of different functional groups allows for the fine-tuning of these properties. For example, a study on a series of peripherally substituted benzothiazole-difluoroborates showed quantum yields ranging from dark to ultra-bright. nih.gov Another report on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a related heterocyclic compound, found it to be highly fluorescent with absolute quantum yields (Φfl) of 0.60 or greater, regardless of solvent polarity. nih.gov The introduction of a cyano group to a 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) framework resulted in a remarkably high quantum yield of 0.49 in dichloromethane. mdpi.com

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives (Illustrative Examples) This table presents data for related compounds to provide context due to the lack of specific data for this compound.

| Compound/Derivative Class | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦFL) | Reference |

|---|---|---|---|---|---|

| Monosubstituted-triazine benzothiazoles | Various | 337 - 355 | 373 - 440 (Enol), 463 - 549 (Keto) | 0.003 - 0.061 | scielo.br |

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Various | ~370-400 | ~420-460 | ≥ 0.60 | nih.gov |

| Cyano-substituted HBT | CH2Cl2 | ~365 | Not specified | 0.49 | mdpi.com |

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Benzothiazole Derivatives

A key photophysical process in many benzothiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). bohrium.com This process, however, is contingent on the presence of an intramolecular hydrogen bond, typically between a phenolic hydroxyl group at the 2'-position of a phenyl substituent and the nitrogen atom of the benzothiazole ring. nih.govbohrium.com The target molecule of this article, this compound, lacks this essential hydroxyl group; its phenoxy linkage (C-O-C) does not have a proton to donate. Therefore, it is not expected to undergo the conventional ESIPT mechanism.

For comparison and context, the ESIPT mechanism in the well-studied compound 2-(2'-hydroxyphenyl)benzothiazole (HBT) follows a four-level photochemical cycle: nih.govresearchgate.net

Photoexcitation: The ground-state enol form (E) absorbs a photon, transitioning to the excited enol form (E*).

Proton Transfer: In the excited state, the acidity of the phenolic proton increases dramatically, leading to an ultrafast transfer of the proton to the benzothiazole nitrogen atom. This creates an excited keto-tautomer (K*). This transfer is exceptionally rapid, occurring on a timescale of 48 to 54 femtoseconds in HBT. researchgate.net

Fluorescence: The excited keto form (K*) relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption of the enol form, resulting in a large Stokes shift, often exceeding 100 nm. scielo.brresearchgate.net

Back-Proton Transfer: In the ground state, the keto form is unstable and rapidly reverts to the more stable enol form, completing the cycle. nih.gov

This ESIPT process is facilitated by the strengthening of the intramolecular hydrogen bond in the excited state. nih.govbohrium.com Theoretical studies using density functional theory (DFT) have confirmed that for HBT derivatives, this proton transfer is a spontaneous process with a very low potential energy barrier in the excited state. bohrium.com

Aggregation-Induced Emission (AIE) Phenomena and Solid-State Luminescence

Aggregation-induced emission (AIE) is a photophysical phenomenon where a molecule (an AIEgen) is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation or in the solid state. acs.orgresearchgate.netnih.gov This behavior is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.govnih.gov

In many benzothiazole derivatives capable of ESIPT, AIE is observed as a coupled "AIE + ESIPT" mechanism. acs.orgacs.orgrsc.org In solution, the molecules are free, and non-radiative decay pathways can compete with fluorescence. In an aggregated state, the formation of stable intramolecular hydrogen bonds can be promoted, activating the ESIPT process and leading to strong keto-emission. nih.gov

However, AIE is not exclusive to ESIPT-capable molecules. Benzothiazole derivatives functionalized with known AIE-active groups, such as tetraphenylethylene, also exhibit strong AIE characteristics. google.comacs.org In these cases, the mechanism is primarily the restriction of the rotational and vibrational motions of the phenyl rings in the aggregate state. nih.gov This blockage of non-radiative decay channels opens up the radiative pathway, leading to intense fluorescence. nih.gov For a molecule like this compound, which lacks an ESIPT pathway, any potential AIE activity would likely stem from a similar RIM mechanism, where the aggregation restricts the rotation around the C-O and C-C single bonds, thus enhancing solid-state luminescence.

Energy Transfer Dynamics and Non-Radiative Deactivation Pathways

The deactivation of an excited molecule can occur through radiative pathways (fluorescence) or non-radiative pathways. The efficiency of fluorescence is determined by the competition between these processes. nih.gov

For ESIPT-capable molecules like HBT, the proton transfer cycle itself represents a highly efficient deactivation mechanism that can include internal conversion back to the ground state. researchgate.net This process contributes to the high photostability of many ESIPT compounds. researchgate.net

In benzothiazole derivatives that cannot undergo ESIPT, such as this compound, other non-radiative deactivation pathways become dominant, particularly in solution. A primary non-radiative pathway is internal conversion, which is often facilitated by low-frequency intramolecular rotations and vibrations, such as the twisting around the single bond connecting the benzothiazole and the phenoxy group. nih.govresearchgate.net In fluid solutions, these motions are largely unrestricted and provide an effective channel for the excited-state energy to dissipate as heat, resulting in low fluorescence quantum yields. researchgate.net When these motions are restricted, for example, in a viscous solvent, a rigid polymer matrix, or in the solid aggregated state, this non-radiative channel is blocked, leading to an increase in fluorescence efficiency. nih.gov

Another potential non-radiative pathway is intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). nih.gov While often less dominant than internal conversion via molecular rotation, ISC was identified as the major competitive fluorescence quenching pathway for the related compound BBT. nih.gov

Elucidating Structure Property Relationships in 2 3,5 Di Tert Butyl Phenoxy Benzothiazole Systems

Impact of Tert-Butyl Substituents on Electronic and Steric Properties

The two tert-butyl groups attached to the phenol (B47542) ring at the 3 and 5 positions exert significant influence on the molecule's properties primarily through steric hindrance and electronic effects. nih.gov These bulky aliphatic groups are crucial in both research and industrial applications for modifying the chemical and physical properties of compounds. nih.gov

Steric Effects: The considerable size of the tert-butyl groups introduces significant steric bulk around the phenoxy moiety. nih.gov This steric hindrance physically shields the phenoxy ring and the ether linkage, which can reduce the reactivity of this part of the molecule by preventing the close approach of other reagents. nih.gov In similar phenolic compounds, this steric protection is known to slow down oxidation rates, thereby enhancing the compound's stability. nih.govwikipedia.org This phenomenon is well-documented in antioxidants like butylated hydroxytoluene (BHT), where tert-butyl groups ortho to the hydroxyl group stabilize the resulting phenoxy radical. wikipedia.org The bulky nature of these groups also tends to decrease intermolecular forces, such as π-π stacking, which can improve solubility in organic solvents and non-polar media. nih.gov

The combination of these effects is pivotal in defining the molecule's conformation and interaction with its environment. The steric bulk can dictate the torsional angle between the phenoxy group and the benzothiazole (B30560) ring, influencing the degree of electronic communication between these two parts of the molecule.

A table summarizing the general effects of tert-butyl substituents on phenolic systems is provided below.

| Property | Impact of Tert-Butyl Substituents | Rationale |

| Reactivity | Decreased | Steric hindrance physically blocks reaction sites. nih.gov |

| Stability | Increased | Hindrance protects the functional group from rapid oxidation. nih.govmdpi.com |

| Solubility | Enhanced in organic solvents | Hydrophobic nature and reduced intermolecular packing. nih.gov |

| Electron Density | Increased on the aromatic ring | Inductive electron-donating effect. nih.govwikipedia.org |

Role of the Phenoxy Moiety in Modulating Molecular Behavior

The phenoxy moiety contributes to the molecule's architecture and potential for non-covalent interactions. The ether oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring itself can engage in π-π stacking interactions with other aromatic systems. mdpi.com In various biologically active molecules, the phenoxy group has been found to be essential for binding to target sites through such interactions. mdpi.com

Furthermore, the hydrophobic character of the phenoxy tail can be a significant factor in modulating properties like membrane permeability, which is a critical parameter in the design of therapeutic agents. mdpi.com The substitution pattern on the phenoxy ring—in this case, with two tert-butyl groups—further tunes these properties by altering its steric and electronic profile, as discussed in the previous section.

Influence of Benzothiazole Core Modifications on Overall Compound Characteristics

The benzothiazole core is a versatile heterocyclic system whose properties can be finely tuned through substitution. researchgate.netmdpi.com It is often employed as an electron-accepting unit in donor-π-acceptor (D-π-A) molecular designs. mdpi.com The electronic and optical properties of benzothiazole derivatives are highly sensitive to the nature of the substituents attached to the fused ring system. mdpi.comacs.org

Research on various benzothiazole derivatives has shown that modifying the core structure can significantly alter the compound's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at different positions (e.g., 2, 4, 5, 6, 7) allows for precise control over the molecule's energy gap (ΔE = ELUMO – EHOMO). mdpi.compharmacyjournal.in

For example, a computational study on a series of benzothiazole derivatives demonstrated that substituting the core with a strong electron-withdrawing nitro group (-NO₂) significantly lowered both HOMO and LUMO energy levels, resulting in a smaller energy gap compared to derivatives with methyl (-CH₃) groups. mdpi.com A smaller energy gap often correlates with a bathochromic (red) shift in the material's absorption spectrum and can enhance charge transport properties. mdpi.com This tunability makes benzothiazole derivatives suitable for a wide range of applications, from organic field-effect transistors (OFETs) to fluorescent probes. researchgate.netmdpi.com

The following interactive data table, based on computational research findings for a set of model benzothiazole compounds, illustrates how different substituents can modulate frontier molecular orbital energies. mdpi.com

| Compound ID | Substituent Group | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Comp1 | 5-methylfuran | -5.59 | -1.95 | 3.64 |

| Comp2 | 5-methylthiophene | -5.58 | -1.88 | 3.70 |

| Comp3 | 5-nitrofuran | -6.18 | -3.35 | 2.83 |

| Comp4 | 5-nitrothiophene | -5.52 | -1.92 | 3.60 |

Data derived from a DFT study on donor-acceptor benzothiazole derivatives. mdpi.com

Advanced Materials Science Applications of 2 3,5 Di Tert Butyl Phenoxy Benzothiazole

Mechanisms of UV Stabilization in Polymer Systems

Derivatives of 2-hydroxyphenyl benzothiazole (B30560) are known for their ability to protect polymeric materials from the degradative effects of ultraviolet (UV) radiation. This protective capability is largely attributed to the mechanism of excited-state intramolecular proton transfer (ESIPT). nih.govrsc.org Upon absorption of UV light, the molecule is promoted to an excited state. In this state, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. nih.gov This process creates a transient keto-type tautomer, which can efficiently dissipate the absorbed UV energy as heat through vibrational relaxation, returning to its original enol form without undergoing photodegradation. This rapid, non-radiative decay pathway makes these compounds effective UV stabilizers.

The presence of bulky tert-butyl groups on the phenoxy ring enhances the photostability and compatibility of the UV absorber within the polymer matrix. nih.gov These groups help to prevent the leaching of the stabilizer and contribute to the long-term durability of the material. nih.gov The general mechanism for UV stabilization by related benzotriazole (B28993) compounds, which also operate via ESIPT, involves the absorption of UV radiation in the 280–400 nm range.

Integration into Organic Electronic Devices and Optoelectronic Materials

The benzothiazole moiety is a key building block in the design of materials for organic electronics due to its electron-accepting nature and versatile functionalization. mdpi.com This has led to the exploration of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole and its derivatives in a variety of optoelectronic applications.

Benzothiazole derivatives are widely utilized as fluorescent materials in organic light-emitting diodes (OLEDs). Their inherent luminescent properties, which can be tuned through chemical modification, make them suitable for use as emitters or hosts in the emissive layer of OLED devices. mdpi.com The ESIPT process in some benzothiazole derivatives can lead to dual emission, which has been explored for creating white-light-emitting OLEDs. nih.gov

The introduction of bulky substituents like tert-butyl groups can influence the solid-state emission properties by preventing intermolecular aggregation, which often quenches fluorescence. This allows for the design of materials with high solid-state fluorescence quantum yields, a critical parameter for efficient OLEDs. Research on related compounds, such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), has shown that these materials can act as high-performance photoinitiators and exhibit strong blue luminescence. researchgate.net

Table 1: Photophysical Properties of a Related Benzothiadiazole Derivative in Different Solvents

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

| Hexane | 417 | 492 |

| THF | 417 | 500 |

Data based on a D-π-A-π-D benzothiadiazole derivative, demonstrating the influence of solvent polarity on emission properties. researchgate.netmdpi.com

In the realm of photovoltaics, particularly perovskite solar cells (PSCs), benzothiazole-based materials have shown significant promise as hole transporting materials (HTMs). rsc.orgrsc.org The performance of PSCs is critically dependent on the efficiency of the HTM layer in extracting and transporting holes from the perovskite absorber layer to the electrode. rsc.orgrsc.org

Benzothiazole derivatives can be designed as donor-π-bridge-acceptor molecules, which enhances their charge transport properties. rsc.orgrsc.org These materials exhibit good thermal stability and suitable ionization potentials (typically 5.26–5.62 eV) that align well with the valence band of perovskite materials (around 5.7 eV). rsc.orgrsc.org This alignment is crucial for efficient hole injection. While specific data for this compound as an HTM is not widely available, the general properties of benzothiazole-based arylamines suggest its potential in this area. PSCs employing optimized benzothiazole-based HTMs have achieved power conversion efficiencies (PCEs) of over 20%. rsc.orgrsc.org

Table 2: Performance of a Perovskite Solar Cell with a Benzothiazole-based Hole Transporting Material

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 20.74% |

| Fill Factor (FF) | 77.6% |

| Ionization Potential of HTM | 5.26–5.62 eV |

Data for a novel benzothiazole-based arylamine HTM, illustrating the potential of this class of materials in high-performance solar cells. rsc.orgrsc.org

Development of Next-Generation Functional Materials with Enhanced Durability

The use of such stabilizers is critical in applications where materials are exposed to harsh environmental conditions, such as outdoor furniture, automotive coatings, and agricultural films. nih.gov The covalent bonding of reactive benzotriazole-based UV absorbers into polymer backbones, for instance through a methacrylate (B99206) group, can further enhance durability by preventing migration and loss of the stabilizer. The development of high-performance polymers, such as those based on poly(alkylene 2,5-thiophenedicarboxylate), also benefits from the inclusion of stabilizers to ensure long-term performance, especially in demanding applications like sustainable packaging. mdpi.com The inherent thermal stability of benzothiazole derivatives also contributes to the enhanced durability of the materials in which they are incorporated. mdpi.com

Coordination Chemistry and Catalytic Potential of 2 3,5 Di Tert Butyl Phenoxy Benzothiazole As a Ligand

Chelation Behavior with Transition Metals and Lanthanides

There is no specific experimental data in the reviewed literature detailing the chelation of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole with transition metals or lanthanides. However, based on the chemistry of similar benzothiazole-based ligands, it can be postulated that this compound would likely act as a bidentate ligand. nih.gov The nitrogen atom of the benzothiazole (B30560) and the ether oxygen of the phenoxy group could coordinate to a metal center, forming a stable chelate ring.

The large steric hindrance from the di-tert-butylphenyl group would likely influence the number of ligands that can coordinate to a single metal ion and could favor the formation of complexes with lower coordination numbers. For transition metals, this could lead to the formation of tetrahedral or square planar complexes. With larger lanthanide ions, higher coordination numbers might be achievable, but the bulky ligand would still impose significant steric constraints.

Influence of Metal Coordination on Electronic and Photophysical Properties

The coordination of metal ions to benzothiazole-containing ligands is known to significantly alter their electronic and photophysical properties. nih.gov For instance, the coordination of a metal can lead to a redshift (bathochromic shift) in the absorption and emission spectra of the ligand. This is often attributed to the stabilization of the ligand's molecular orbitals upon coordination, which reduces the HOMO-LUMO energy gap.

While no specific data exists for this compound, studies on other 2-arylbenzothiazoles have shown that their metal complexes can exhibit interesting fluorescence properties. mdpi.com The nature of the metal ion and the coordination geometry would be expected to have a profound impact on the quantum yield and lifetime of the fluorescence. For example, paramagnetic metal ions could lead to the quenching of fluorescence, while coordination to diamagnetic ions like Zn(II) could enhance emission.

Table 1: Postulated Photophysical Properties of this compound and its Metal Complexes (Hypothetical)

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Ligand Only | ~300-320 | ~380-420 | Low |

| [M(L)₂] (M=Zn(II)) | ~330-350 | ~430-470 | Moderate to High |

| [M(L)₂] (M=Cu(II)) | ~340-360 | Quenched | Very Low |

This table is hypothetical and based on general trends observed for similar benzothiazole-based ligands. No experimental data for the title compound was found.

Applications in Homogeneous and Heterogeneous Catalysis

The application of benzothiazole derivatives in catalysis is an active area of research. However, no studies were found that specifically investigate the catalytic applications of this compound or its metal complexes.

Metal complexes of ligands similar to this compound have been explored as photocatalysts. nih.gov The benzothiazole moiety can act as a photosensitizer, absorbing light and initiating photochemical reactions. The specific properties of the metal center and the ligand would determine the efficiency and selectivity of the photocatalytic process. For example, cobalt complexes with benzothiazole ligands have been investigated for the degradation of organic dyes. nih.gov It is plausible that complexes of this compound could exhibit similar activity, though this remains to be experimentally verified.

The structure of this compound, with its bulky di-tert-butylphenyl group, suggests its potential as a ligand for catalytic transformations where steric control is crucial. The large steric profile could be advantageous in reactions where selectivity for less hindered substrates is desired or to promote specific stereochemical outcomes. However, without experimental studies, its efficacy in any particular catalytic transformation remains speculative.

Supramolecular Chemistry and Crystal Engineering with Benzothiazole Phenoxy Derivatives

Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole into ordered crystalline structures is directed by a subtle interplay of various non-covalent interactions. sigmaaldrich.com These interactions, although individually weak, collectively provide the necessary energy to form a stable, organized lattice. The key driving forces in the self-assembly of such aromatic-rich compounds are hydrogen bonds, π-π stacking, and van der Waals forces. sigmaaldrich.com

In closely related benzothiazole (B30560) derivatives, crystal structure analysis reveals the prevalence of weak C-H⋯O and C-H⋯π hydrogen bonds. nih.gov The benzothiazole unit, with its planar and π-electron conjugated system, provides an ideal platform for such interactions. nih.gov The bulky di-tert-butyl groups on the phenoxy ring play a crucial steric role, influencing the molecular conformation and guiding the packing arrangement to minimize steric hindrance while maximizing favorable intermolecular contacts. nih.govnih.gov

Table 1: Common Non-Covalent Interactions in Benzothiazole Derivatives

This table illustrates the types of non-covalent interactions typically observed in the crystal structures of benzothiazole-containing organic compounds, based on findings from analogous structures.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Self-Assembly |

| Hydrogen Bond | C-H | N (thiazole) | 2.5 - 2.8 | Directional control, formation of chains/sheets |

| Hydrogen Bond | C-H | O (ether link) | 2.6 - 2.9 | Stabilizing molecular conformation |

| π-π Stacking | Benzothiazole ring | Phenoxy ring | 3.5 - 3.8 | Lattice stabilization, influences electronic properties |

| C-H···π Interaction | C-H (tert-butyl) | Aromatic Ring | 2.6 - 2.9 | Packing efficiency, formation of 3D networks |

| Intramolecular Contact | S (thiazole) | O (ether link) | ~2.7 | Planarity enforcement, conformational rigidity |

Note: Data are representative and compiled from studies on analogous compounds like 2-(2,5-dimethoxyphenyl)benzo[d]thiazole. nih.gov

Co-crystal Formation and Hydrogen Bonding Networks

Co-crystallization is a powerful crystal engineering technique used to create novel solid forms of a compound with modified physicochemical properties. google.comgoogle.com A co-crystal is a multi-component crystalline material where the constituents are held together by non-covalent interactions, primarily hydrogen bonds. google.com For this compound, co-crystal formation involves pairing it with a suitable co-former molecule that can establish robust and predictable hydrogen bonding networks.

The benzothiazole moiety contains a nitrogen atom that can act as a hydrogen bond acceptor. researchgate.net This makes it an ideal candidate for forming co-crystals with molecules that are strong hydrogen bond donors, such as carboxylic acids, phenols, or amides. google.comresearchgate.net The interaction between the hydrogen bond donor group of the co-former and the nitrogen acceptor of the benzothiazole ring can form a primary supramolecular synthon, which is a repeating structural motif that guides the assembly of the entire co-crystal.

The formation of these extended hydrogen-bonded networks can significantly alter the crystal packing compared to the pure compound. This repacking can lead to changes in properties like melting point, solubility, and, notably, solid-state luminescence. The general principle involves combining an active pharmaceutical ingredient (API) or a functional molecule with a co-crystal former that possesses complementary functional groups capable of forming these non-covalent bonds. google.com While specific co-crystals of this compound are not detailed in the available literature, the presence of ether, sp2 amine (in the thiazole (B1198619) ring), and aromatic systems makes it a prime candidate for such engineering. google.comgoogle.com

Control of Solid-State Luminescence through Molecular Packing

Benzothiazole derivatives are known for their strong fluorescence, a property that is highly sensitive to their environment, particularly their arrangement in the solid state. nih.gov The control of solid-state luminescence through the manipulation of molecular packing is a key goal in the design of advanced optical materials. For compounds like this compound, luminescence can be tuned or switched by altering intermolecular interactions.

Many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their emission is weakened in the solid state due to the formation of non-emissive aggregates. However, some molecules, particularly those with propeller-like or twisted structures, can exhibit the opposite effect, known as aggregation-induced emission (AIE). In the solid state, the restriction of intramolecular rotations (RIR) by crystal packing blocks non-radiative decay pathways, forcing the molecule to release its energy via fluorescence.

The specific packing arrangement, or polymorphism, can have a profound impact on the luminescent properties. Different polymorphs of the same compound can display varied emission colors and quantum efficiencies due to differences in intermolecular π-stacking and other non-covalent interactions. mdpi.com For example, a loosely packed structure might allow for some molecular motion, leading to weaker emission, while a rigid, tightly packed structure could enhance fluorescence. nih.gov By controlling crystallization conditions or by forming co-crystals as described in the previous section, it is possible to direct the molecular packing and thus achieve fine control over the solid-state luminescence, enabling the rational design of materials for applications in sensors and optical devices. nih.gov

Chemical Reactivity, Functionalization, and Derivatization Pathways

Exploration of Reactive Sites and Functional Group Interconversions

The chemical architecture of 2-(3,5-di(tert-butyl)phenoxy)benzothiazole presents several potential sites for chemical reactions and functional group modifications. The primary reactive centers include the benzothiazole (B30560) ring system, the sterically hindered phenol (B47542) moiety, and the ether linkage that connects these two core fragments.

The benzothiazole portion of the molecule is susceptible to electrophilic substitution on the benzene (B151609) ring, although the precise positions of substitution (4, 5, 6, or 7) are influenced by the directing effects of the fused thiazole (B1198619) ring and the phenoxy group. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a potential site for alkylation or coordination with metal centers. Furthermore, the C2 carbon of the benzothiazole, directly attached to the phenoxy group, can be a target for nucleophilic attack under specific conditions, leading to the cleavage of the ether bond.

The di-tert-butylated phenol ring is largely deactivated towards typical electrophilic aromatic substitution due to the bulky tert-butyl groups. However, the phenolic oxygen, once deprotected, could be a site for O-alkylation or O-acylation. The tert-butyl groups themselves are generally unreactive but can be removed under harsh acidic conditions. torvergata.it

Functional group interconversions can be envisioned at several positions. For instance, if a nitro group were introduced onto the benzothiazole ring, it could be subsequently reduced to an amino group, which could then be diazotized and converted into a variety of other functional groups. vanderbilt.edu The ether linkage could potentially be cleaved to yield 3,5-di-tert-butylphenol (B75145) and a 2-substituted benzothiazole, opening pathways for further independent modification of the two resulting fragments.

Table 1: Potential Reactive Sites and Functional Group Interconversions

| Reactive Site | Type of Reaction | Potential Products |

| Benzothiazole Benzene Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted this compound derivatives |

| Thiazole Nitrogen | Alkylation, Quaternization | N-alkylated benzothiazolium salts |

| C2-Carbon of Benzothiazole | Nucleophilic Substitution (ether cleavage) | 3,5-di-tert-butylphenol and 2-functionalized benzothiazoles |

| Phenolic Oxygen (after de-tert-butylation) | O-Alkylation, O-Acylation | Alkoxy or acyloxy derivatives |

Strategies for Further Derivatization and Scaffold Expansion

Building upon the reactive sites identified, various strategies can be employed to create a diverse library of derivatives from the this compound scaffold. These strategies can be broadly categorized into modifications of the benzothiazole core and alterations of the phenoxy substituent.

Derivatization of the benzothiazole moiety can be achieved through electrophilic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which serves as a versatile handle for further functionalization. nih.gov This amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be displaced by a wide range of nucleophiles to introduce functionalities such as halogens, cyano groups, or hydroxyl groups.

Scaffold expansion can be accomplished by building upon functional groups introduced onto the benzothiazole ring. For instance, a bromo-substituted derivative could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to append new aryl, vinyl, or alkynyl groups, thereby extending the conjugated system of the molecule.

Another approach to derivatization involves the synthesis of analogs with different substitution patterns on the phenoxy ring. While the 3,5-di-tert-butyl substitution provides significant steric bulk, analogs with smaller or electronically different substituents could be synthesized to probe structure-activity relationships. This would involve the initial synthesis of the corresponding substituted phenols, followed by their coupling with a suitable 2-halobenzothiazole.

Table 2: Derivatization Strategies and Potential Outcomes

| Strategy | Reagents and Conditions | Expected Outcome |

| Nitration of Benzothiazole | HNO₃/H₂SO₄ | Introduction of a nitro group on the benzothiazole ring |

| Reduction of Nitro Group | Sn/HCl or H₂/Pd-C | Formation of an amino-substituted derivative |

| Diazotization and Nucleophilic Substitution | NaNO₂/HCl followed by CuX (X = Cl, Br, CN) | Introduction of various functional groups in place of the amino group |

| Palladium-Catalyzed Cross-Coupling | Arylboronic acid, Pd catalyst, base (for a bromo-derivative) | Formation of a biaryl structure |

Investigation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms is crucial for understanding and optimizing the synthesis of this compound and its derivatives. The formation of the core structure itself likely proceeds through a nucleophilic aromatic substitution reaction between a 2-halobenzothiazole and 3,5-di-tert-butylphenol in the presence of a base. The mechanism would involve the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the electron-deficient C2 position of the benzothiazole and displacing the halide.

In the context of further reactions, the mechanisms will vary depending on the transformation. For electrophilic nitration, the mechanism would involve the generation of the nitronium ion (NO₂⁺) in situ, which then attacks the electron-rich benzene ring of the benzothiazole. The regioselectivity of this attack would be governed by the combined electronic effects of the fused thiazole ring and the phenoxy group.

Reactions involving the cleavage of the ether bond would likely proceed via a nucleophilic attack at the C2 carbon of the benzothiazole. The stability of the resulting benzothiazole-2-anion or a related intermediate would be a key factor in this process.

The synthesis of related benzothiazole-containing heterocyclic systems, such as benzo nih.govnih.govthiazolo[2,3-c] vanderbilt.edunih.govnih.govtriazoles, has been shown to proceed through disulfide intermediates followed by C-H bond functionalization and intramolecular ring closure. nih.govresearchgate.net While not directly applicable to the derivatization of the phenoxy group, these studies provide insight into the types of intermediates that can be formed from benzothiazole precursors. For instance, the reaction of 3,5-di-tert-butyl-o-benzoquinone (B121359) with amines is known to proceed through a series of complex intermediates to form larger heterocyclic systems. researchgate.net

Table 3: Postulated Intermediates in Key Reactions

| Reaction | Postulated Intermediate | Evidence/Rationale |

| Ether Synthesis | 3,5-di-tert-butylphenoxide | Deprotonation of the phenol is a standard step in Williamson ether synthesis. |

| Electrophilic Nitration | Sigma complex (Wheland intermediate) | A common intermediate in electrophilic aromatic substitution reactions. |

| Ether Cleavage | Meisenheimer-like complex | Nucleophilic attack on an electron-deficient aromatic ring can lead to such intermediates. |

| C-H Functionalization (on related systems) | Disulfide intermediates | Observed in the synthesis of benzo nih.govnih.govthiazolo[2,3-c] vanderbilt.edunih.govnih.govtriazole derivatives. nih.govresearchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

Academic and industrial research has established 2-(3,5-Di(tert-butyl)phenoxy)benzothiazole as a notable stabilizer for polymeric materials. The presence of the bulky tert-butyl groups on the phenoxy moiety imparts significant steric hindrance, which is a key feature in its function as an antioxidant and UV stabilizer. This structural attribute enhances the thermal stability and degradation resistance of polymers it is incorporated into, thereby extending the service life of products exposed to environmental stressors like heat and ultraviolet radiation.

Despite its recognized utility, a thorough review of publicly available research reveals significant gaps in the academic literature specifically dedicated to this compound. While the broader class of benzothiazole (B30560) derivatives has been extensively studied for their biological activities, including antimicrobial and anticancer properties, this particular compound has not been a major focus in medicinal chemistry. The primary contributions appear to be within the realm of materials science, likely documented in industrial patents and technical data sheets which are not always accessible in academic databases.

A major research gap is the limited availability of detailed studies on its synthesis and characterization in peer-reviewed journals. While general synthetic routes for benzothiazoles are well-established, specific optimization, yield, and spectroscopic analysis for this compound are not extensively reported. Furthermore, in-depth mechanistic studies elucidating its mode of action as a stabilizer at a molecular level are scarce. Understanding the precise mechanisms of radical scavenging and energy dissipation would be crucial for its rational improvement and application in next-generation materials.

Emerging Trends and Prospective Research Directions for this compound

The future research landscape for this compound is ripe with opportunities, particularly in the context of advanced materials and sustainability. An emerging trend is the development of high-performance polymers for demanding applications in aerospace, automotive, and electronics. Future research could focus on:

Performance in Polymer Blends and Composites: Investigating the efficacy of this compound in various polymer matrices beyond traditional plastics, including polymer blends, composites, and nanocomposites. Its compatibility and synergistic effects with other additives could be a fruitful area of study.

Computational Modeling and Simulation: Employing theoretical and computational chemistry to model the behavior of this compound. Density Functional Theory (DFT) calculations could predict its electronic properties, reactivity, and interaction with polymer chains, offering insights into its stabilizing mechanisms and guiding the design of more effective derivatives.

Long-term Stability and Degradation Byproducts: Conducting comprehensive studies on the long-term performance and the nature of the degradation byproducts of this stabilizer. As environmental concerns grow, understanding the lifecycle and potential environmental impact of such additives is crucial.

Synthesis of Novel Analogues: The synthesis and evaluation of novel analogues with modified substitution patterns on the benzothiazole or phenoxy rings could lead to the discovery of stabilizers with enhanced properties, such as improved photostability or reduced leaching from the polymer matrix.

Potential for Interdisciplinary Research and Novel Applications

The unique structure of this compound opens doors for interdisciplinary research and applications beyond its current role.

Materials Science and Electronic Engineering: The benzothiazole core is known to possess interesting electronic properties. Interdisciplinary research could explore the potential of this compound and its derivatives in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where stability and longevity are paramount.

Biomaterials and Medical Devices: While its biological activity has not been a primary focus, its proven stability could be advantageous in the context of biomaterials. Research at the intersection of materials science and biomedical engineering could investigate its use as a stabilizer in medical-grade polymers for implants and devices, provided that comprehensive biocompatibility and toxicity assessments are conducted.

Agricultural Science: Benzothiazole derivatives have shown promise as agricultural chemicals. Although the primary application of this compound is as a polymer stabilizer, its structural motifs could inspire the design of new, stable agrochemicals. Collaborative research between chemists and agricultural scientists could explore this potential.

Q & A

Advanced Research Question

- Purity Control : Use preparative HPLC () to isolate batches with >98% purity. Impurities like residual DMSO () or unreacted aldehydes () can skew bioassay results.

- Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) can resolve enantiomeric impurities (e.g., in tert-butyl substituents).

- Batch-to-Batch Reproducibility : Implement strict reaction monitoring (e.g., TLC or inline IR) and validate biological assays across multiple synthetic batches .

What are the best practices for optimizing solvent systems in the crystallization of tert-butyl-substituted benzothiazoles?

Basic Research Question

- Solvent Selection : Use mixed solvents (e.g., ethyl acetate-water in ) to balance solubility and polarity. Tert-butyl groups increase hydrophobicity, requiring gradual cooling to avoid oiling out.

- Crystallization Triggers : Seed crystals or anti-solvents (e.g., hexane) improve yield. For example, chilling to 0°C in produced a 75% yield.

- Purity Trade-offs : Rapid crystallization may trap solvents; slow evaporation (e.g., 12-hour stirring in ) enhances crystal quality .

How do steric effects from tert-butyl groups influence the compound’s reactivity in further functionalization?

Advanced Research Question

The bulky tert-butyl groups hinder electrophilic substitution at the 3,5-phenoxy positions. Strategies to overcome this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.